Oxazolidine-2,4-dithione

Antiviral Drug Discovery Enveloped Viruses Structure-Activity Relationship (SAR)

Oxazolidine-2,4-dithione is a sulfur-containing, five-membered heterocyclic compound characterized by the molecular formula C₃H₃NOS₂ and a molecular weight of 133.20 g/mol. It belongs to a class of oxazolidine derivatives distinguished by the presence of two thione groups at the 2- and 4-positions of the ring, which confer unique electronic properties and a capacity for potent, light-dependent singlet oxygen (¹O₂) generation.

Molecular Formula C3H3NOS2
Molecular Weight 133.20 g/mol
Cat. No. B15242268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxazolidine-2,4-dithione
Molecular FormulaC3H3NOS2
Molecular Weight133.20 g/mol
Structural Identifiers
SMILESC1C(=S)NC(=S)O1
InChIInChI=1S/C3H3NOS2/c6-2-1-5-3(7)4-2/h1H2,(H,4,6,7)
InChIKeyGBFMQFSZQMXGDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxazolidine-2,4-dithione: A Core Scaffold for High-Potency, Broad-Spectrum Antiviral and Chemical Biology Research


Oxazolidine-2,4-dithione is a sulfur-containing, five-membered heterocyclic compound characterized by the molecular formula C₃H₃NOS₂ and a molecular weight of 133.20 g/mol [1]. It belongs to a class of oxazolidine derivatives distinguished by the presence of two thione groups at the 2- and 4-positions of the ring, which confer unique electronic properties and a capacity for potent, light-dependent singlet oxygen (¹O₂) generation [2]. This core scaffold is foundational for a series of derivatives that have been developed as broad-spectrum antivirals, with mechanisms of action distinct from those of traditional virus-specific protein inhibitors [2].

Why Generic Oxazolidine-2,4-dithione Substitution Fails: Quantified Differences in Potency, Photophysical Properties, and Bioavailability


Substituting the oxazolidine-2,4-dithione scaffold with structurally analogous compounds, such as rhodanine derivatives (e.g., LJ001) or 2,4-thiazolidinediones, is not equivalent due to profound differences in biological activity and physicochemical properties that directly impact experimental outcomes. A direct comparative study revealed that oxazolidine-2,4-dithiones, exemplified by the derivative JL103, exhibit a 100-fold improvement in in vitro antiviral potency and a 10- to 100-fold improvement in bioavailability compared to the parent rhodanine compound LJ001 [1]. This is not a marginal improvement but a step-change in performance driven by the unique photophysical and electronic properties of the dithione core [1].

Quantitative Evidence Guide: Selecting Oxazolidine-2,4-dithione Derivatives Based on Superior Antiviral, Photophysical, and In Vivo Performance


100-Fold Improvement in Antiviral Potency Over Parent Rhodanine (LJ001)

The oxazolidine-2,4-dithione derivative JL103 demonstrates a 100-fold improvement in in vitro antiviral potency (IC₅₀ < 10 nM) compared to the parent compound LJ001, a rhodanine derivative (IC₅₀ ≤ 0.5 µM) [1]. This represents a significant and quantifiable increase in activity, moving from the high nanomolar to the low nanomolar range.

Antiviral Drug Discovery Enveloped Viruses Structure-Activity Relationship (SAR)

Red-Shifted Absorption Spectrum Enables Enhanced Tissue Penetration for Photodynamic Applications

The oxazolidine-2,4-dithione derivative JL103 exhibits a red-shifted absorption spectrum compared to the parent rhodanine compound LJ001 [1]. This photophysical property is critical for applications involving light-activated singlet oxygen generation, as it allows for the use of longer wavelengths of light that penetrate biological tissues more effectively.

Photodynamic Therapy Antiviral Mechanism Spectroscopy

Increased Quantum Yield of Singlet Oxygen Generation for Superior Membrane Disruption

The oxazolidine-2,4-dithione scaffold, as exemplified by JL103, demonstrates an increased quantum yield for the generation of singlet oxygen (¹O₂) when compared to the parent rhodanine compound LJ001 [1]. This increased efficiency in producing a key reactive oxygen species directly translates to more effective oxidation of unsaturated phospholipids in viral membranes.

Singlet Oxygen Lipid Oxidation Antiviral Mechanism of Action

10- to 100-Fold Improvement in Bioavailability for Enhanced In Vivo Efficacy

Structure-activity relationship (SAR) studies led to the development of oxazolidine-2,4-dithiones with a 10- to 100-fold improvement in bioavailability compared to the parent rhodanine derivative LJ001 [1]. This significant increase in systemic exposure is a critical advancement for enabling in vivo studies and is directly linked to the compound's improved in vivo performance.

Pharmacokinetics Drug Metabolism and Pharmacokinetics (DMPK) In Vivo Pharmacology

Significant Extension of Median Survival in a Lethal In Vivo Model of Rift Valley Fever Virus (RVFV)

The in vivo relevance of the improved properties of oxazolidine-2,4-dithiones is demonstrated in a murine lethal challenge model of Rift Valley Fever Virus (RVFV). Treatment with the oxazolidine-2,4-dithione derivative JL103 moderately but significantly (p≤0.01) delayed the time to death, increasing median survival from 3 days (vehicle control) to 6 days [1].

In Vivo Antiviral Efficacy Rift Valley Fever Virus Animal Model of Viral Disease

High-Value Application Scenarios for Oxazolidine-2,4-dithione Derivatives Based on Verified Performance Advantages


Lead Optimization for Broad-Spectrum Antiviral Development Targeting Enveloped Viruses

The demonstrated 100-fold increase in in vitro potency (IC₅₀ < 10 nM) and 10- to 100-fold improvement in bioavailability over the parent compound LJ001 [1] position the oxazolidine-2,4-dithione scaffold as a superior starting point for medicinal chemistry programs. Its broad-spectrum activity against enveloped viruses like HIV-1 and Influenza A, combined with a novel membrane-targeting mechanism, makes it an ideal candidate for lead optimization efforts aimed at creating next-generation antivirals that are less susceptible to drug resistance [1].

Photodynamic Antiviral Therapy and Research Tool Development

The red-shifted absorption spectrum and increased quantum yield of singlet oxygen generation [1] make oxazolidine-2,4-dithiones uniquely suited for applications requiring light-controlled, spatiotemporally precise viral inactivation. This is particularly valuable for developing photoactivatable antiviral coatings, sterilizing agents for blood products, or as a research tool to probe the role of lipid peroxidation in viral entry and fusion. The ability to use longer wavelengths of light reduces cellular phototoxicity and improves tissue penetration, a critical advantage over earlier photosensitizers [1].

Chemical Biology Probes for Studying Virus-Cell Membrane Fusion

The well-characterized mechanism of action, involving light-dependent singlet oxygen generation that specifically targets unsaturated phospholipids in static viral membranes [1], makes oxazolidine-2,4-dithione derivatives powerful chemical biology probes. Researchers can use these compounds to dissect the role of membrane lipid composition, fluidity, and curvature in the fusion process, offering a level of mechanistic insight that traditional protein-targeting antivirals cannot provide [1].

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